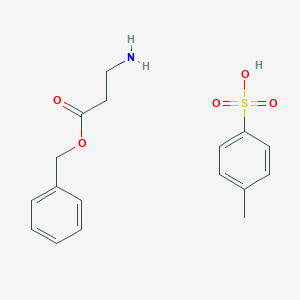

beta-Alanine Benzyl Ester p-Toluenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

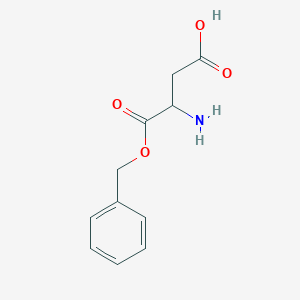

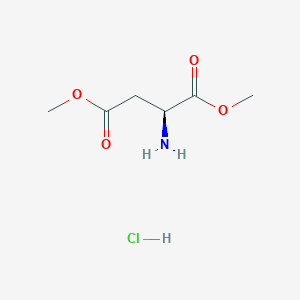

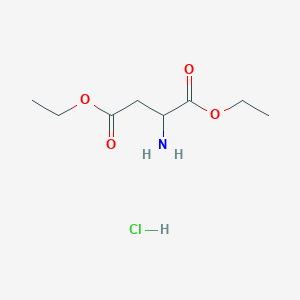

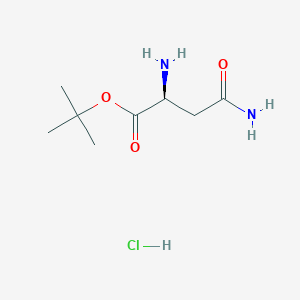

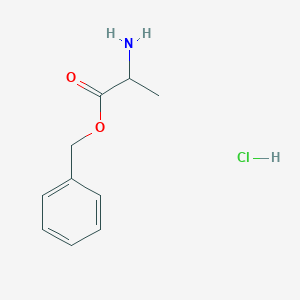

Beta-Alanine Benzyl Ester p-Toluenesulfonate is a chemical compound with the molecular formula C10H14NO2 . It is used in the biochemical synthesis of β-alanyl peptides via aminopeptidase(s) .

Molecular Structure Analysis

The molecular structure of beta-Alanine Benzyl Ester p-Toluenesulfonate can be represented by the SMILES notation: [NH3+]CCC(=O)OCC1=CC=CC=C1 . The InChI Key for this compound is CANCPUBPPUIWPX-UHFFFAOYSA-O .Physical And Chemical Properties Analysis

Beta-Alanine Benzyl Ester p-Toluenesulfonate is a solid at 20 degrees Celsius . It has a molecular weight of 351.42 . The compound is air sensitive and moisture sensitive .Aplicaciones Científicas De Investigación

Biochemical Reagent

Beta-Alanine Benzyl Ester p-Toluenesulfonate is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research.

Synthesis of β-Alanyl Peptides

This compound is used in the biochemical synthesis of β-alanyl peptides via aminopeptidase(s) . β-Alanyl peptides are important in biological processes and have potential therapeutic applications. The use of beta-Alanine Benzyl Ester p-Toluenesulfonate in their synthesis can help in the production of these peptides in a controlled and efficient manner.

Amino Acid Derivative

As a derivative of the amino acid beta-alanine, this compound can be used in the study of protein structure and function. It can also be used in the synthesis of other amino acid derivatives, which have various applications in biological and chemical research .

Research Use

This compound is marked as “Research Use Only” (RUO) , indicating that it’s primarily intended for research purposes. This can include laboratory experiments, in vitro studies, and other non-clinical research.

Chemical Synthesis

Given its specific chemical structure, Beta-Alanine Benzyl Ester p-Toluenesulfonate can be used in chemical synthesis as a building block or intermediate. The benzyl ester group can act as a protecting group for the carboxylic acid, allowing for selective reactions to occur at other sites in the molecule .

Pharmaceutical Research

Due to its role in peptide synthesis, this compound could potentially be used in pharmaceutical research, particularly in the development of peptide-based drugs .

Mecanismo De Acción

Target of Action

Beta-Alanine Benzyl Ester p-Toluenesulfonate, also known as β-Ala-OBzl, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. They play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

The compound interacts with aminopeptidases to facilitate the biochemical synthesis of β-alanyl peptides . It acts as a substrate for these enzymes, participating in the enzymatic reactions that lead to the formation of these peptides.

Biochemical Pathways

The primary biochemical pathway affected by Beta-Alanine Benzyl Ester p-Toluenesulfonate is the peptide synthesis pathway . In this pathway, the compound serves as a building block for the formation of β-alanyl peptides. These peptides have various biological functions, including acting as signaling molecules and participating in protein-protein interactions.

Result of Action

The primary result of the action of Beta-Alanine Benzyl Ester p-Toluenesulfonate is the synthesis of β-alanyl peptides . These peptides can have various effects at the molecular and cellular levels, depending on their specific sequences and the context in which they are produced.

Action Environment

The action, efficacy, and stability of Beta-Alanine Benzyl Ester p-Toluenesulfonate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air and moisture to prevent decomposition . Additionally, the enzymatic activity of aminopeptidases, and thus the efficacy of the compound, can be affected by factors such as pH and temperature.

Safety and Hazards

While handling beta-Alanine Benzyl Ester p-Toluenesulfonate, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .

Propiedades

IUPAC Name |

benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHWYVGCFUQMJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542368 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Alanine Benzyl Ester p-Toluenesulfonate | |

CAS RN |

27019-47-2 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.